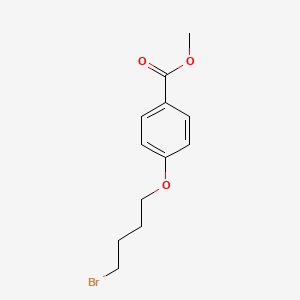

Methyl 4-(4-bromobutoxy)benzoate

概要

説明

“Methyl 4-(4-bromobutoxy)benzoate” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .

Synthesis Analysis

The synthesis of “this compound” involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromobutoxy group attached to a benzoate group . The molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string representation of its structure is O=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br .科学的研究の応用

Synthesis and Biological Activity Studies :

- Methyl 4-(4-bromobutoxy)benzoate serves as an intermediate in the synthesis of various chemical compounds. For example, it was used in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).

Crystal Structure Analysis :

- Studies have compared the crystal structures of derivatives of methyl 4-bromo-2-(methoxymethoxy)benzoate, demonstrating the significance of this compound in understanding structural properties of related compounds (P. A. Suchetan et al., 2016).

Liquid Crystal and Fluorescence Research :

- This compound has been studied for its potential in creating liquid crystals and fluorescence properties. For instance, research on methyl 4-(4-alkoxystyryl)benzoates has explored their thermal stability and mesophase behavior, which is relevant to materials science and photonic applications (Khushi Muhammad et al., 2016).

Optical, Thermal, and Mechanical Property Analysis :

- Investigations into the growth and properties of methyl 4-hydroxybenzoate single crystals have provided insights into the mechanical, thermal, and optical characteristics of materials derived from this compound (N. Vijayan et al., 2003).

Synthesis of Medicinal Compounds :

- The compound has also been utilized in the synthesis of medical drugs, such as febuxostat, a gout treatment medication. The synthesis involves multiple stages, including the use of methyl 3-bromo-4-(isobutoxy)benzoate as a key intermediate, showing the compound's significance in pharmaceutical synthesis (W. Yong, 2009).

Cosmetic and Sunscreen Analysis :

- It also plays a role in the cosmetic industry. For example, studies on the determination of various preservatives in cosmetics have involved analyzing related benzoate compounds, highlighting the relevance of this compound in this sector (T. Wu et al., 2008).

Safety and Hazards

将来の方向性

The future directions for “Methyl 4-(4-bromobutoxy)benzoate” could involve further exploration of its photoactive properties. A study has shown that although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

特性

IUPAC Name |

methyl 4-(4-bromobutoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSVDHUYRUPKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)

![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)